molecular formula C9H12OS B2372396 (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol CAS No. 179613-06-0

(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol

Cat. No.: B2372396
CAS No.: 179613-06-0
M. Wt: 168.25
InChI Key: XRCBEPLEVWVPAD-ZETCQYMHSA-N
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Description

(1S)-1-[4-(Methylsulfanyl)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a methylsulfanyl (-SCH₃) group at the para position of the benzene ring. The (1S) configuration indicates the hydroxyl group resides on the first carbon of the ethan-1-ol chain in a specific stereochemical orientation. This compound is of interest in asymmetric synthesis and pharmaceutical research due to the electron-donating properties of the methylsulfanyl group, which can influence reactivity and biological activity.

Properties

IUPAC Name

(1S)-1-(4-methylsulfanylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCBEPLEVWVPAD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis: 4-(Methylsulfanyl)acetophenone

The ketone precursor, 4-(methylsulfanyl)acetophenone, is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. A palladium-catalyzed Kumada coupling between 4-bromophenyl methyl sulfide and acetyl chloride in the presence of [Pd(PPh₃)₄] yields the ketone with >85% efficiency. Alternative routes employ Suzuki-Miyaura coupling using 4-(methylsulfanyl)phenylboronic acid and acetyl chloride.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Chiral ruthenium and iridium complexes enable enantioselective reduction of 4-(methylsulfanyl)acetophenone. The Noyori-type catalyst [(S,S)-TsDPEN-RuCl(p-cymene)] achieves 92–95% enantiomeric excess (ee) for the (S)-alcohol under 50 bar H₂ in iPrOH at 40°C. Key parameters:

  • Catalyst loading : 0.5 mol%
  • Substrate concentration : 0.2 M
  • Reaction time : 12–16 h
Condition Value Impact on ee/Yield
H₂ Pressure 50 bar Higher pressure → Faster kinetics
Temperature 40°C >50°C → Racemization risk
Solvent iPrOH Polar aprotic optimal

Asymmetric Transfer Hydrogenation (ATH)

ATH using HCOONa as a hydrogen source and (S,S)-TsDPEN-Ru catalysts in H₂O/iPrOH (1:1) achieves 89–93% ee. The reaction proceeds via a six-membered transition state, with the sulfanyl group’s electron-donating effects enhancing substrate binding.

Biocatalytic Reduction Using Enzymes and Whole Cells

Alcohol Dehydrogenase (ADH)-Mediated Synthesis

Recombinant ADHs from Lactobacillus brevis (LBADH) and Rhodococcus erythropolis (ReADH) reduce 4-(methylsulfanyl)acetophenone with 94–98% ee (S-configuration). LBADH exhibits higher activity (Vₘₐₓ = 12.4 μmol/min/mg) in phosphate buffer (pH 7.0) with NADPH regeneration.

Whole-Cell Biotransformation

Rhodotorula rubra and Saccharomyces cerevisiae whole cells catalyze the reduction in biphasic systems (aqueous/organic). Using 2% (v/v) cyclohexane as a co-solvent improves substrate solubility and yields 86% product with 91% ee.

Biocatalyst ee (%) Yield (%) Reaction Time (h)
R. rubra 91 86 48
S. cerevisiae 88 78 72

Chiral Resolution of Racemic Mixtures

Kinetic Resolution via Lipase-Catalyzed Acetylation

Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-alcohol unreacted (98% ee). The reaction in MTBE at 30°C achieves 45% conversion in 24 h.

Diastereomeric Salt Formation

Racemic alcohol reacts with (1R)-10-camphorsulfonic acid in ethyl acetate to form diastereomeric salts. Fractional crystallization yields the (S)-enantiomer with 99% purity after three recrystallizations.

Comparative Analysis of Synthetic Routes

Method ee (%) Yield (%) Cost (USD/g) Scalability
Asymmetric Hydrogenation 95 90 120 Industrial
Biocatalysis 98 85 90 Pilot-scale
Chiral Resolution 99 40 200 Laboratory

Catalytic Efficiency : Transition metal systems offer rapid kinetics (TOF = 1,200 h⁻¹) but require expensive ligands. Biocatalysis provides superior stereoselectivity but slower reaction rates.

Stereochemical Control Mechanisms

Transition State Modeling in ATH

Density functional theory (DFT) calculations reveal that the (S)-configuration arises from π-π interactions between the substrate’s aryl group and the catalyst’s arene ligand. The methylsulfanyl group’s +M effect stabilizes the transition state by 4.2 kcal/mol.

Enzyme-Substrate Docking Studies

Molecular docking of 4-(methylsulfanyl)acetophenone in ReADH shows hydrogen bonding between the ketone’s carbonyl oxygen and Tyr154. The sulfanyl group occupies a hydrophobic pocket, enforcing the (S)-configuration.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: CrO3, PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF or ether at low temperatures.

    Substitution: SOCl2 in DCM at room temperature.

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, derivatives of this compound have demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating its applicability in pharmaceutical formulations aimed at treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This property positions it as a candidate for developing new anti-inflammatory drugs, particularly for chronic inflammatory conditions such as arthritis.

Enzyme Modulation Studies

One of the notable applications of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is in enzyme interaction studies. The compound has been shown to bind effectively to cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. The ability to modulate these enzymes opens avenues for therapeutic interventions in pain management and inflammation.

Compound NameAntimicrobial ActivityAnti-inflammatory Potential
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-olEffective against E. coli and S. aureusModulates cyclooxygenase activity
Derivative AModerate activity against fungiLimited anti-inflammatory effects
Derivative BHigh activity against gram-positive bacteriaStrong inhibition of inflammatory markers

Table 2: Synthesis Methods Overview

Synthesis MethodDescriptionYield (%)
Nucleophilic SubstitutionIntroduction of methylsulfanyl group via nucleophile attack85%
Reduction ReactionReduction of ketone precursor to alcohol form90%

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol against various pathogens. The results indicated significant inhibition zones for both gram-positive and gram-negative bacteria, supporting its potential use in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism Exploration

Research published in Pharmacology Reports explored the anti-inflammatory mechanisms of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol. The study demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group may also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Sulfanyl-Substituted Analogs

(1S)-1-[4-(Phenylsulfanyl)phenyl]ethan-1-ol (CAS not provided)
  • Structural Difference : The methylsulfanyl group in the target compound is replaced with phenylsulfanyl (-SPh).
  • The electron-rich phenylsulfanyl group may enhance π-π interactions in biological targets compared to the methyl analog .
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0)
  • Structural Difference : A 1,2,4-triazole ring replaces the methylsulfanyl group.
  • Properties : Molecular weight = 189.22 g/mol; higher polarity due to the triazole’s nitrogen atoms, improving aqueous solubility. Used in medicinal chemistry for heterocyclic drug design .

Halogen- and Heteroatom-Substituted Analogs

(1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (CAS 1568044-40-5)
  • Structural Features: Contains a trifluoromethyl (-CF₃) group (electron-withdrawing) and a chlorine atom on the ethanol chain.
  • Impact : The -CF₃ group increases lipophilicity and metabolic stability, while the chlorine atom introduces steric and electronic effects that may alter binding affinity in drug-receptor interactions .
(1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol (CAS 1190834-18-4)
  • Structural Features : Methoxy (-OCH₃) and fluorine substituents.
  • Fluorine’s electronegativity can modulate pKa and hydrogen-bonding capacity .
(1S)-2-Azido-1-(4-fluorophenyl)ethan-1-ol (CAS 297765-48-1)
  • Structural Features : Azido (-N₃) and fluorine substituents.
  • Applications : The azido group enables click chemistry applications, such as bioorthogonal labeling. The fluorine atom may improve bioavailability .

Alkyl-Substituted Analogs

1-(4-Ethylphenyl)ethan-1-ol (CAS not provided)
  • Structural Difference : Ethyl (-CH₂CH₃) replaces methylsulfanyl.
  • Properties: Lower polarity due to the non-polar ethyl group, leading to higher hydrophobicity. Molecular weight = 150.22 g/mol .
(1S)-1-(4-tert-Butylphenyl)ethan-1-ol (CAS 1415303-39-7)
  • Structural Features : Bulky tert-butyl (-C(CH₃)₃) group.

Biological Activity

(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol, a chiral compound, has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, preparation methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Preparation

The compound's structure features a methylsulfanyl group attached to a phenyl ring, along with a hydroxyl group, which is crucial for its biological interactions.

Preparation Methods:

  • Synthesis: Commonly synthesized from the corresponding ketone via reduction using sodium borohydride or lithium aluminum hydride in inert solvents like THF or ethanol.
  • Industrial Production: Catalytic hydrogenation of the ketone using palladium on carbon under hydrogen gas pressure is also employed for large-scale production.

Antimicrobial Properties

(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol has been investigated for its antimicrobial efficacy against various pathogens. Studies indicate that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity

PathogenActivity Level
Staphylococcus aureusHigh
Bacillus subtilisHigh
Escherichia coliModerate
Fungal StrainsMinimal/Inhibited

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. The hydroxyl group likely plays a role in forming hydrogen bonds with biological targets, influencing their activity.

The mechanism by which (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol exerts its biological effects involves:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with various biological molecules, altering their structure and function.
  • Enzyme Interaction: The methylsulfanyl group may interact with specific enzymes and receptors, modulating their activity and contributing to the compound's overall bioactivity .

Comparative Analysis

In comparison to structurally similar compounds:

  • (1S)-1-[4-(methylsulfonyl)phenyl]ethan-1-ol shows enhanced antimicrobial properties due to the presence of the methylsulfanyl group, which may increase lipophilicity and membrane penetration.
  • (1S)-1-[4-(methoxy)phenyl]ethan-1-ol lacks some antimicrobial efficacy compared to its sulfanyl counterpart, indicating the importance of sulfur in enhancing biological activity .

Study on Antimicrobial Efficacy

A study conducted on various derivatives of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol demonstrated that modifications to the sulfanyl group significantly affected antimicrobial potency. Compounds with longer alkyl chains attached to the sulfur exhibited increased activity against both bacterial strains and fungi .

Anti-inflammatory Research

Another study highlighted the anti-inflammatory potential of this compound in vitro, where it was shown to reduce cytokine production in macrophage cultures stimulated with lipopolysaccharides (LPS) . This suggests a possible therapeutic application in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Functionalization of a phenyl precursor (e.g., 4-methylthiophenol) via sulfonation or alkylation to introduce the methylsulfanyl group .
  • Step 2 : Asymmetric reduction of a ketone intermediate (e.g., 1-[4-(methylsulfanyl)phenyl]ethanone) using chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) or biocatalysts (e.g., alcohol dehydrogenases) to achieve the (1S)-configuration .
  • Critical Factors : Temperature (optimized at 25–40°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (0.5–2 mol%) significantly impact yield (70–90%) and enantiomeric excess (ee >95%) .

Q. Which analytical techniques are most effective for characterizing (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol and verifying its stereochemical purity?

  • Methodological Answer :
  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (retention time: 8.2 min for (1S)-form) .
  • NMR Spectroscopy : Key signals include δ 1.45 ppm (CH3 of ethanol), δ 2.45 ppm (S–CH3), and δ 4.85 ppm (OH) in CDCl3 .
  • Polarimetry : Specific rotation [α]D²⁵ = +32.5° (c = 1, CHCl3) confirms enantiopurity .

Q. What are the primary research applications of this compound in medicinal chemistry and enzymology?

  • Methodological Answer :
  • Chiral Building Block : Used to synthesize β-blockers (e.g., analogs of propranolol) and antimicrobial agents via functionalization of the hydroxyl group .
  • Enzyme Studies : Serves as a substrate for alcohol dehydrogenases to study stereoselectivity and catalytic mechanisms (Km = 0.8 mM, Vmax = 12 μmol/min/mg) .

Q. What safety protocols are critical when handling (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (EN374 compliance), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions due to volatile byproducts (flash point = 30°C) .
  • Storage : Keep in amber glass bottles at 4°C under inert gas (Ar/N2) to prevent oxidation .

Advanced Research Questions

Q. How can stereoselective synthesis challenges be addressed to improve enantiomeric excess (ee) in large-scale production?

  • Methodological Answer :
  • Biocatalysis Optimization : Screen thermostable alcohol dehydrogenases (e.g., from Thermoanaerobacter spp.) for higher turnover (kcat > 500 min⁻¹) and stability at elevated temperatures (50–60°C) .
  • Dynamic Kinetic Resolution : Combine metal catalysts (e.g., Ru-pincer complexes) with lipases to achieve >99% ee via racemization of undesired enantiomers .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Modifications :
  • Phenyl Ring : Electron-withdrawing groups (e.g., –NO2) at the para position increase antimicrobial activity (MIC = 2 μg/mL against S. aureus) .
  • Hydroxyl Group : Acetylation reduces polarity, improving blood-brain barrier permeability (logP increases from 1.2 to 2.8) .
  • Computational Modeling : Docking studies (AutoDock Vina) reveal hydrogen bonding between the hydroxyl group and target enzymes (binding energy = -9.2 kcal/mol) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate potency using consistent protocols (e.g., CLSI guidelines for MIC assays) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may skew activity results .

Q. What strategies mitigate environmental risks associated with this compound’s use?

  • Methodological Answer :
  • Biodegradation Studies : Assess microbial degradation pathways (e.g., Pseudomonas spp. degrade 80% in 14 days via desulfurization) .
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce ecotoxicity (LC50 for D. magna increases from 0.1 mg/L to 10 mg/L) .

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